3-BROMO-4-(DIFLUOROMETHOXY)ANILINE
Overview
Description
3-Bromo-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethoxy groups.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4-difluoromethoxyaniline . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target proteins. The presence of other molecules could potentially affect the compound’s absorption, distribution, metabolism, or excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethoxy)aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, along with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to aniline.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boron reagents and palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted anilines.
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Bromo-4-(difluoromethoxy)aniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)aniline: Similar structure but lacks the bromine atom.
4-Bromo-3-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-Bromo-4-(difluoromethoxy)aniline is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical reactivity and physical properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogs .
Properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBYQZYAYQUGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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